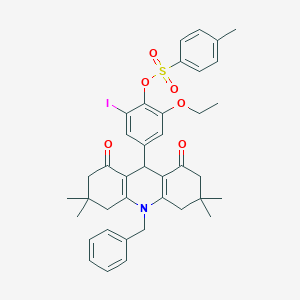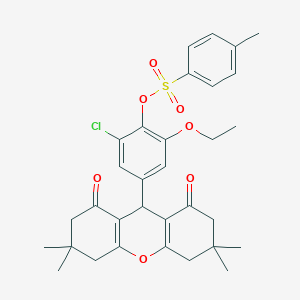![molecular formula C18H15IN2O2S B300874 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, also known as IBTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTM is a thiohydantoin derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and the induction of cell cycle arrest and apoptosis in cancer cells. This compound has been shown to inhibit xanthine oxidase and acetylcholinesterase, which are enzymes involved in the production of reactive oxygen species and neurotransmitters, respectively. This compound has also been found to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors, and downregulating the expression of cyclin D1.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neurotransmitter levels. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential applications in cancer research.
Advantages and Limitations for Lab Experiments
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential applications in various fields. However, this compound also has limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, including the exploration of its potential applications in drug development, the investigation of its mechanism of action in more detail, and the optimization of its synthesis method. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in various applications.
Synthesis Methods
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through various methods, including the reaction of 4-iodobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with thiosemicarbazide and chloroacetic acid. Another method involves the reaction of 4-iodobenzyl alcohol with thiosemicarbazide, followed by the reaction with 4-formylbenzoic acid and chloroacetic acid. Both methods result in the formation of this compound, which can be purified through recrystallization.
Scientific Research Applications
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been studied as an inhibitor of enzymes such as xanthine oxidase and acetylcholinesterase.
properties
Molecular Formula |
C18H15IN2O2S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15IN2O2S/c1-21-17(22)16(20-18(21)24)10-12-4-8-15(9-5-12)23-11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,24)/b16-10- |
InChI Key |
ZFXIZJAXNSHBRB-YBEGLDIGSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)

![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)

![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)
![ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300817.png)